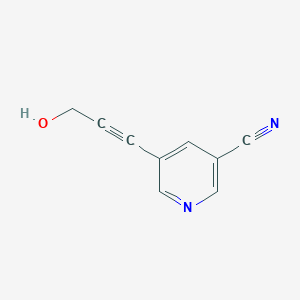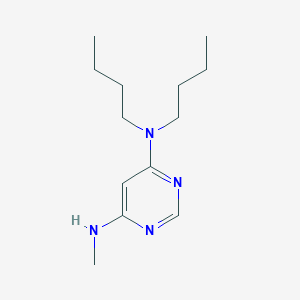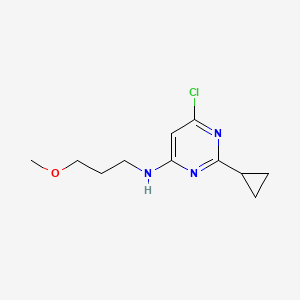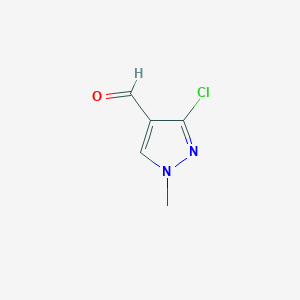![molecular formula C11H20N4O B1493132 1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine CAS No. 2098116-04-0](/img/structure/B1493132.png)
1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine
Overview
Description
1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine is a research chemical compound with the molecular formula C11H20N4O and a molecular weight of 224.3 . It has a complexity of 265 and a topological polar surface area of 26.8Ų .
Molecular Structure Analysis
The compound has a canonical SMILES representation asC1CCC2C(C1)COCCN2CCN=[N+]=[N-] . It has 16 heavy atoms, 4 hydrogen bond acceptors, and no hydrogen bond donors . The compound is canonicalized and has 3 rotatable bonds . Physical And Chemical Properties Analysis
The compound has an exact mass of 224.16371127 and a monoisotopic mass of 224.16371127 . It has a formal charge of 0 and an XLogP3 of 2.5 . The compound has 2 undefined atom stereocenters and 0 undefined bond stereocenters .Scientific Research Applications
Pharmacology
In pharmacology, dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which are structurally related to 1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine, have shown a wide range of activities. They are found in compounds that act as antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, non-nucleoside HIV-1 reverse transcriptase inhibitors, and lachrymatory agents . These applications highlight the potential of such compounds in the development of new therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, the azepine scaffold is a key feature in molecules used for treating cardiovascular diseases. Compounds like evacetrapib, benazepril, and tolvaptan all contain azepine structures . The versatility of the azepine ring in drug design underscores the importance of research into new derivatives like 1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine.
Synthetic Chemistry
Synthetic chemists utilize dibenzo[b,f][1,4]oxazepine derivatives in developing new synthetic protocols. These include methods like cyclocondensation, copper catalysis, 1,3-dipolar cycloaddition, domino reactions, and Ugi four-component reactions . Such methods are crucial for creating pharmacologically interesting DBO derivatives.
Biochemistry
In biochemistry, the study of heterocyclic compounds like azepines, oxazepines, and thiazepines is significant due to their biological activity. The synthesis and study of these compounds contribute to understanding biological processes and developing new biochemical tools .
Analytical Chemistry
Analytical chemists may use derivatives of 1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine as reference compounds or reagents in the development of new analytical methods. These compounds can serve as standards in chromatographic analysis or as reactants in the synthesis of complex molecules for detection and quantification .
Materials Science
In materials science, the structural and functional properties of oxazepine derivatives can be explored for the development of new materials. Their unique chemical properties might contribute to the creation of novel polymers or coatings with specific characteristics .
Environmental Science
The study of oxazepine derivatives in environmental science could lead to the development of new compounds that can be used in environmental remediation or as environmentally friendly alternatives to existing chemicals .
Drug Development
The azepine ring system is a common feature in many drug molecules. Research into new derivatives like 1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine can lead to the discovery of new drug candidates with improved efficacy and safety profiles .
properties
IUPAC Name |
1-(2-azidoethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c12-14-13-5-6-15-7-8-16-9-10-3-1-2-4-11(10)15/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQDPOWBXNVVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COCCN2CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




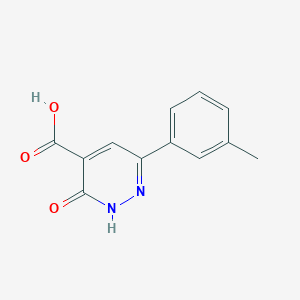
![[1-(2,2-dimethylpropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1493052.png)



